Ethyl 2-oxo-3-(pyridin-3-YL)propanoate
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Overview
Description
Ethyl 2-oxo-3-(pyridin-3-YL)propanoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine and is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-3-(pyridin-3-YL)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically takes place in a solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3-(pyridin-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-3-(pyridin-3-YL)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(pyridin-3-YL)propanoate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 2-oxo-3-(pyridin-4-yl)propanoate
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- Ethyl 2-oxo-3-(2-pyrazinyl)propanoate
Uniqueness
Ethyl 2-oxo-3-(pyridin-3-YL)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it valuable in targeted chemical synthesis and pharmaceutical development .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 2-oxo-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)6-8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
NQFZAVSUOXISFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CN=CC=C1 |
Origin of Product |
United States |
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